molecular formula C15H11FN2 B13747354 8-Fluoro-2-phenylquinolin-4-amine CAS No. 1189106-15-7

8-Fluoro-2-phenylquinolin-4-amine

Cat. No.: B13747354
CAS No.: 1189106-15-7
M. Wt: 238.26 g/mol
InChI Key: MVEFOMJZHIVOLE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Fluoro-2-phenylquinolin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with carbonyl compounds. The reaction conditions typically include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield and purity .

Chemical Reactions Analysis

8-Fluoro-2-phenylquinolin-4-amine undergoes several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Fluoro-2-phenylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to its targets with high affinity. This interaction can inhibit the activity of enzymes involved in critical biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

8-Fluoro-2-phenylquinolin-4-amine can be compared with other fluorinated quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

CAS No.

1189106-15-7

Molecular Formula

C15H11FN2

Molecular Weight

238.26 g/mol

IUPAC Name

8-fluoro-2-phenylquinolin-4-amine

InChI

InChI=1S/C15H11FN2/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-9H,(H2,17,18)

InChI Key

MVEFOMJZHIVOLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3F)C(=C2)N

Origin of Product

United States

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